![molecular formula C19H20N4O2 B2610190 (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide CAS No. 452090-06-1](/img/structure/B2610190.png)
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzimidazole moiety, which is an important scaffold for a variety of applications, including natural products, medicine, and agriculture .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzimidazole derivatives have been synthesized and studied for various applications .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzimidazole derivatives have been studied in various chemical reactions .Scientific Research Applications
Crystal Structure Analysis
- The study of molecular structures similar to (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide reveals the importance of weak intramolecular hydrogen bonds in stabilizing the molecular conformation. For instance, a related compound demonstrated how intramolecular contacts contribute to its crystal structure stability (Ping Wang, Xiao-He Chu, & W. Su, 2005).
Organic Synthesis and Antioxidant Activity
- Novel benzimidazole derivatives have been synthesized and evaluated for their antioxidant activities, indicating the potential for these compounds to serve as bases for developing new antioxidants (A. Alp, G. Kılcıgil, Elcin Deniz Ozdamar, T. Çoban, & Binay Eke, 2015).
Catalysis
- Ruthenium(II) complexes featuring heteroditopic N-heterocyclic carbene ligands have shown high efficiency in C-N bond formation via a hydrogen-borrowing methodology, highlighting the role of such compounds in catalysis (S. N. R. Donthireddy, Praseetha Mathoor Illam, & A. Rit, 2020).
Anticancer Agents
- Benzimidazoles bearing oxadiazole nuclei were synthesized under microwave irradiation, exhibiting significant anticancer activity. This underscores the therapeutic potential of benzimidazole derivatives in cancer treatment (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).
Sensor Development
- A novel sensor based on an imidazo[2,1-b]thiazole derivative has been developed for the detection of In3+ and Zn2+ ions, demonstrating the utility of such compounds in environmental monitoring and bioimaging (Yuankang Xu, Songfang Zhao, Yanxia Zhang, Hanyu Wang, Xiaofeng Yang, M. Pei, & Guangyou Zhang, 2020).
Antiviral Activity
- Research on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives revealed specific inhibitory effects against ortho- and paramyxoviruses, indicating the potential for these compounds in antiviral drug development (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, & E. De Clercq, 1995).
Mechanism of Action
Target of Action
The primary target of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide is tubulin . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining the structure of the cell and also in cell division .
Mode of Action
(Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide acts as a tubulin polymerization inhibitor . It binds to tubulin, preventing the formation of microtubules. This disrupts the structure and function of the microtubules, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
By inhibiting tubulin polymerization, (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide affects the mitotic spindle assembly, chromosome segregation, and cytokinesis, leading to cell cycle arrest at the G2/M phase . This results in the inhibition of cell division and proliferation, inducing apoptosis in cancer cells .
Result of Action
The result of the action of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide is the inhibition of cell division and proliferation, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-(4-ethoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-16-9-7-15(8-10-16)13-21-22-19(24)11-12-23-14-20-17-5-3-4-6-18(17)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBYTRZAZRGQMA-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.